Wighteone Wighteone Wighteone is a member of the class of 7-hydroxyisoflavones that is isoflavone substituted by hydroxy groups at positions 5, 7 and 4' and a prenyl group at position 6. It has been isolated from Ficus mucuso. It has a role as a plant metabolite and an antifungal agent. It is functionally related to an isoflavone.
Wighteone is a natural product found in Maclura pomifera, Anthyllis hermanniae, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 51225-30-0
VCID: VC21345326
InChI: InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
SMILES: CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol

Wighteone

CAS No.: 51225-30-0

Cat. No.: VC21345326

Molecular Formula: C20H18O5

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Wighteone - 51225-30-0

CAS No. 51225-30-0
Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
IUPAC Name 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Standard InChI InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
Standard InChI Key KIMDVVKVNNSHGZ-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C
Canonical SMILES CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C

Chemical Structure and Properties

Wighteone is chemically identified as 5,7,4'-trihydroxy-6-prenylisoflavone or 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one. It is derived from genistein by the addition of a prenyl group at position C6 (chain prenylation) . The molecular formula of wighteone is C₂₀H₁₈O₅, with a molecular weight of 338.4 g/mol .

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Wighteone

PropertyValueReference
Molecular FormulaC₂₀H₁₈O₅
Molecular Weight338.4 g/mol
XLogP3-AA4.6
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
Exact Mass338.11542367 Da
Topological Polar Surface Area87 Ų
Solubility in DMSO100 mg/mL (295.55 mM)

Wighteone displays moderate lipophilicity with an XLogP3-AA value of 4.6, which influences its membrane permeability characteristics. The compound contains three hydrogen bond donors and five hydrogen bond acceptors, contributing to its ability to interact with biological targets .

Natural Sources

Wighteone has been isolated from various plant species. It is notably found in:

  • Blue lupine (Lupinus angustifolius)

  • Licorice (Glycyrrhiza glabra)

  • Cudrania cochinchinensis

  • Erythrina suberosa

  • Ficus mucuso

  • Maclura pomifera

  • Anthyllis hermanniae

  • Genista ephedroides (aerial parts)

The diversity of plant sources containing wighteone highlights its widespread occurrence in nature and suggests evolutionary importance in plant defense mechanisms.

Biological Activities

Antimicrobial Properties

Wighteone exhibits potent antimicrobial activity against various microorganisms, particularly Gram-positive bacteria and yeasts. Recent comparative studies have demonstrated that wighteone shows superior antimicrobial efficacy compared to similar compounds like glabridin and lupiwighteone .

Table 2: Antimicrobial Activity of Wighteone Compared to Glabridin and Lupiwighteone

MicroorganismWighteone MIC (MBC) μMGlabridin MIC (MBC) μMLupiwighteone MIC (MBC) μM
L. monocytogenes18 (37)39 (54)>296
S. cerevisiae37 (74)77 (154)>296
E. coli (+EPI)*44 (44)31 (46)>148

*Tested in the presence of efflux pump inhibitor PaβN (EPI, 48 μM)

Wighteone demonstrates particularly strong activity against Listeria monocytogenes with a minimum inhibitory concentration (MIC) of 18 μM and minimum bactericidal concentration (MBC) of 37 μM. Against Saccharomyces cerevisiae, it shows a MIC of 37 μM and MBC of 74 μM .

Like other prenylated isoflavonoids, wighteone shows limited activity against Gram-negative bacteria such as Escherichia coli unless combined with an efflux pump inhibitor, suggesting that efflux is a key resistance mechanism in Gram-negative bacteria .

Anticancer Properties

Recent studies have revealed that wighteone possesses significant anticancer properties, particularly against colorectal cancer and non-small cell lung cancer (NSCLC) with specific mutations.

Colorectal Cancer

Research using SW480 human colorectal cancer cells has demonstrated that wighteone can inhibit cancer cell growth through allosteric inhibition of Akt, a key protein in cancer progression pathways. This inhibition leads to cell cycle arrest, apoptosis, and autophagic death of the cancer cells .

The mechanism involves direct interaction with both PH and kinase domains of Akt, which locks the protein in a "closed" conformation. Key amino acid residues including Gln79, Tyr272, Arg273, and Lys297 play critical roles through hydrogen bond and hydrophobic interactions with wighteone .

Non-Small Cell Lung Cancer

Wighteone has shown promising activity against NSCLC cells harboring the EGFR L858R/T790M mutation. This mutation is particularly significant as it confers resistance to first-generation EGFR tyrosine kinase inhibitors (EGFR-TKIs) .

Studies using Ba/F3 EGFR L858R/T790M cell lines and NCI-H1975 (a human NSCLC cell line with EGFR L858R/T790M mutation) demonstrated that wighteone inhibited cell proliferation, suppressed the EGFR signaling pathway, caused cell cycle redistribution, and induced apoptosis .

The IC₅₀ values for wighteone against Ba/F3 EGFR L858R/T790M cells and NCI-H1975 cells were 1.88 μM and 5.70 μM, respectively, indicating potent anticancer activity .

Mechanisms of Action

Membrane Permeabilization

One of the primary mechanisms by which wighteone exerts its antimicrobial effect is through membrane permeabilization. Studies using liposomes from E. coli and S. cerevisiae total lipid extracts have demonstrated that wighteone effectively permeabilizes microbial membranes .

At concentrations above 12.5 μM, wighteone induces the release of carboxyfluorescein from liposomes. Specifically, at 25 μM, wighteone caused a fractional release of 0.2 ± 0.1 and 0.4 ± 0.1 when assessed with E. coli and S. cerevisiae liposomes, respectively. Maximum leakage occurred after 30 minutes of exposure in the presence of 50 μM of wighteone .

The membrane permeabilization efficacy of wighteone is higher than that of glabridin, while lupiwighteone shows no permeabilization activity even at the highest concentration tested (100 μM). This correlates with their relative antimicrobial potencies .

Akt Inhibition in Cancer Cells

In colorectal cancer cells, wighteone acts as an allosteric inhibitor of Akt. The compound binds to both the PH and kinase domains of Akt, locking it in a "closed" conformation. This inhibition prevents Akt phosphorylation and subsequently blocks the activation of downstream kinases .

The inhibition of Akt signaling by wighteone leads to:

  • Cell cycle arrest

  • Apoptosis

  • Autophagic cell death

These effects collectively contribute to the anticancer activity of wighteone against colorectal cancer cells .

EGFR Pathway Inhibition

In NSCLC cells with the EGFR L858R/T790M mutation, wighteone exerts its anticancer effects by suppressing the EGFR signaling pathway. The compound affects cell cycle distribution, with increasing doses dose-dependently increasing the proportion of cells in the S phase .

Western blot analyses have revealed that wighteone treatment significantly decreases the levels of CDK2 and cyclin A while increasing the levels of cyclin E in a concentration-dependent manner. Since cyclin A regulates the S phase of the cell cycle along with the cofactor CDK2, the wighteone-induced down-regulation of cell viability appears to be due to S phase cell cycle arrest .

Structure-Activity Relationship

The biological activity of wighteone is strongly influenced by its chemical structure, particularly the position of the prenyl group. Comparative studies with lupiwighteone (which has the prenyl group at position C8 instead of C6) have revealed that this subtle change drastically affects antimicrobial properties .

While wighteone is highly active against various microorganisms, lupiwighteone is inactive against Gram-positive bacteria, Gram-negative bacteria, and yeast cells at concentrations up to 296 μM. This indicates that the position of the prenyl group is critical for the antimicrobial activity of these compounds .

The potential molecular basis for this difference may be related to the compounds' interactions with lipid bilayers. Potential of mean force (PMF) profiles align with permeabilization efficacies, indicating more probable intercalation inside the bilayer for wighteone than for structurally similar compounds like glabridin .

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